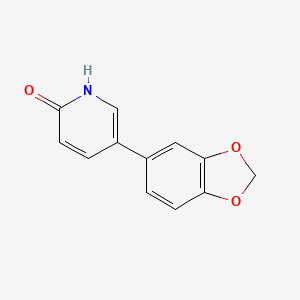
3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, also known as 3-hydroxy-5-MMPP, is a heterocyclic aromatic compound that has a wide range of applications in the scientific and industrial fields. This compound has been extensively studied in recent years to understand its molecular structure, chemical properties, and biological activity.
科学的研究の応用
3-Hydroxy-5-MMPP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and purines. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP has been used as a fluorescent probe for the detection of various biological molecules, such as proteins, carbohydrates, and nucleic acids.
作用機序
The exact mechanism of action of 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compoundMMPP has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, a precursor of inflammatory mediators.
Biochemical and Physiological Effects
3-Hydroxy-5-MMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compoundMMPP inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the release of histamine from mast cells. In vivo studies have shown that this compoundMMPP has anti-inflammatory and analgesic effects, as well as anti-allergic and anti-platelet effects.
実験室実験の利点と制限
The main advantage of using 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP in lab experiments is that it is a relatively inexpensive compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compoundMMPP in lab experiments. For example, it is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide. In addition, it can be toxic in high concentrations and should be handled with care.
将来の方向性
There are a number of potential future directions for research on 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP. One potential area of research is the development of new synthetic methods for the production of this compoundMMPP. Another potential area of research is the exploration of the biological activity of this compoundMMPP and its potential therapeutic applications. Finally, further research is needed to better understand the mechanism of action of this compoundMMPP and its effects on various biochemical and physiological processes.
合成法
3-Hydroxy-5-MMPP can be synthesized through a variety of methods. The most common method is the condensation reaction of 4-methoxy-3-methylphenol and pyridine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP and 4-methoxy-3-methylphenol. The mixture can then be purified by column chromatography or recrystallization. Other methods for synthesizing this compoundMMPP include the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction of 4-methoxy-3-methylphenol with pyridine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-10(3-4-13(9)16-2)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLSPYTFMVQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CN=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682784 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-58-3 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














